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Compound of Interest

Compound Name: Azetidin-3-ylmethanol

Cat. No.: B1282361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azetidin-3-ylmethanol, a valuable

building block in medicinal chemistry. Due to its strained four-membered ring, the azetidine

moiety offers a unique three-dimensional scaffold that can impart desirable physicochemical

properties to bioactive molecules, such as improved metabolic stability and aqueous solubility.

[1] This document details the chemical and physical properties, synthesis, and applications of

Azetidin-3-ylmethanol in drug discovery.

Core Data Presentation
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of Azetidin-3-
ylmethanol and its common synthetic precursors.
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Identifier Value Source

CAS Number 95849-02-8 PubChem[2]

Molecular Formula C₄H₉NO ChemScene[3]

Molecular Weight 87.12 g/mol PubChem[2]

IUPAC Name azetidin-3-ylmethanol PubChem[2]

SMILES C1C(CN1)CO ChemScene[3]

InChIKey
GNVWVYIAQBJHGV-

UHFFFAOYSA-N
Sigma-Aldrich

Property Value Notes

Physical Form Yellow solid Sigma-Aldrich

Topological Polar Surface Area

(TPSA)
32.26 Å² ChemScene[3]

logP -0.8019 ChemScene[3]

Hydrogen Bond Donors 2 ChemScene[3]

Hydrogen Bond Acceptors 2 ChemScene[3]

Rotatable Bonds 1 ChemScene[3]

Storage Temperature 4°C, protect from light ChemScene[3]

Precursor and Hydrochloride Salt Data
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Compound CAS Number
Molecular

Formula

Molecular

Weight
Key Properties

1-Boc-Azetidine-

3-yl-methanol
142253-56-3 C₉H₁₇NO₃ 187.24 g/mol

Clear colorless

liquid; Soluble in

DMSO.[4]

Azetidin-3-

ylmethanol

Hydrochloride

928038-44-2 C₄H₁₀ClNO 123.58 g/mol

White to almost

white

powder/crystal.

[5]

Experimental Protocols
Synthesis of Azetidin-3-ylmethanol
A common route to Azetidin-3-ylmethanol involves the reduction of a protected azetidine-3-

carboxylic acid derivative, followed by deprotection. Below are representative protocols for

these steps.

Protocol 1: Reduction of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

This protocol describes the reduction of the carboxylic acid to the corresponding alcohol using

a borane-tetrahydrofuran complex.

Materials:

1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

Borane-tetrahydrofuran complex (BH₃/THF)

Tetrahydrofuran (THF), anhydrous

Ethyl acetate (EA)

Brine (saturated aqueous NaCl solution)

Sodium sulfate (Na₂SO₄), anhydrous
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Nitrogen (N₂) atmosphere

Ice bath

Procedure:

Under a nitrogen atmosphere, add 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (22.53

g, 112 mmol) in portions to a stirring solution of BH₃/THF (285 ml) at -78°C.[6]

Stir the reaction mixture for 30 minutes at -78°C.[6]

Allow the reaction to warm to room temperature and stir for an additional 2 hours.[6]

Pour the reaction mixture into ice (500 ml) to quench the reaction.[6]

Extract the aqueous mixture with ethyl acetate (3 x 300 ml).[6]

Combine the organic layers and wash with brine (3 x 100 ml).[6]

Dry the organic layer over anhydrous sodium sulfate and filter.[6]

Concentrate the filtrate under reduced pressure to yield 1-Boc-Azetidine-3-yl-methanol as a

clear oil.[6]

Protocol 2: N-Boc Deprotection to Yield Azetidin-3-ylmethanol Hydrochloride

This protocol outlines the removal of the N-Boc protecting group using a solution of hydrogen

chloride in dioxane.

Materials:

1-Boc-Azetidine-3-yl-methanol

Dichloromethane (DCM)

4M Hydrogen chloride in dioxane

Procedure:
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Dissolve 1-Boc-3-hydroxymethylazetidine (0.100 g, 0.534 mmol) in dichloromethane (2 mL).

[7]

Add a solution of hydrogen chloride in dioxane (1 mL, 4 M).[7]

Stir the reaction mixture at room temperature for 20 hours.[7]

Monitor the reaction for completion (e.g., by TLC).

Upon completion, concentrate the mixture to afford Azetidin-3-ylmethanol hydrochloride as

a white solid.[7]

Applications in Drug Discovery
Azetidin-3-ylmethanol is a versatile building block for the synthesis of complex molecules in

drug discovery. The azetidine scaffold is present in several approved drugs and numerous

clinical candidates.[8] Its rigid structure helps in positioning substituents in a defined spatial

orientation, which can lead to enhanced binding affinity and selectivity for biological targets.

Use in the Synthesis of a Tofacitinib Analogue
While a direct synthesis of a marketed drug from Azetidin-3-ylmethanol is not readily found in

the literature, its utility can be illustrated by its role as a precursor to key intermediates in the

synthesis of analogues of kinase inhibitors like Tofacitinib. The following workflow demonstrates

how a functionalized azetidine moiety, derivable from Azetidin-3-ylmethanol, can be

incorporated.

Azetidin-3-ylmethanol N-Protected
Azetidin-3-ylmethanol

 N-Protection (e.g., Boc) N-Protected
Azetidine-3-carboxaldehyde

 Oxidation (e.g., PCC, Swern) Functionalized Azetidine Intermediate

 Reductive Amination
(with amine R-NH2)

Tofacitinib Analogue

 Coupling

Pyrrolo[2,3-d]pyrimidine Core  Coupling

Click to download full resolution via product page

Caption: Synthetic workflow for a Tofacitinib analogue.
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Signaling Pathways and Logical Relationships
The azetidine scaffold is often incorporated into molecules designed to interact with specific

biological targets, such as protein kinases. The following diagram illustrates a simplified logic of

how an azetidine-containing inhibitor, developed from building blocks like Azetidin-3-
ylmethanol, functions in a signal transduction pathway.

Kinase Signaling Pathway

External Signal
(e.g., Cytokine)

Receptor

Protein Kinase
(e.g., JAK)

 activates

Substrate Protein
(e.g., STAT)

 phosphorylates

Phosphorylated Substrate

Cellular Response
(e.g., Gene Expression)

Azetidine-based
Kinase Inhibitor

 inhibits
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Caption: Inhibition of a kinase signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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